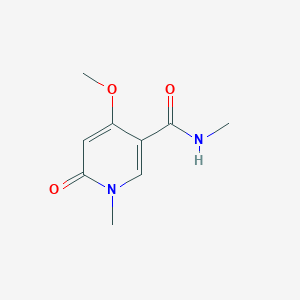

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the empirical formula C7H8N2O2 . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

Synthesis Analysis

The synthesis of this compound could be related to the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .Chemical Reactions Analysis

The compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound could be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders .

Antiviral Applications

Indole derivatives, which can be synthesized from compounds like 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, have been reported to possess antiviral activities. They have been used to develop inhibitors against influenza A and Coxsackie B4 virus, showcasing their potential in antiviral drug development .

Anti-HIV Activity

Compounds derived from indole structures have been synthesized and screened for their anti-HIV activity. The structural complexity of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide makes it a candidate for the development of anti-HIV agents, particularly against HIV-1 (IIIB) and HIV-2 (ROD) strains .

Anticancer Research

The indole moiety is known for its anticancer properties. By serving as a precursor in the synthesis of indole-based compounds, 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide could contribute to the development of new anticancer drugs, aiding in the research against various cancer types .

Antimicrobial Properties

Research has indicated that indole derivatives exhibit antimicrobial properties. This compound could be instrumental in creating new molecules with potential use in combating microbial infections .

Green Chemistry

The compound could be used in green synthetic methodologies, which aim to reduce the environmental impact of chemical synthesis. It might serve as a starting material in the development of eco-friendly synthetic routes for pharmaceuticals .

Organic Methodology

In organic chemistry, the compound could be used to explore novel synthetic pathways, contributing to the advancement of organic methodology. It may help in the discovery of new reactions and catalytic processes .

Catalysis Research

Due to its reactive nature, 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide could be used in studies related to catalysis, potentially leading to the development of new catalysts or catalytic techniques .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-9(13)6-5-11(2)8(12)4-7(6)14-3/h4-5H,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAAPLUEMHQAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C(=O)C=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

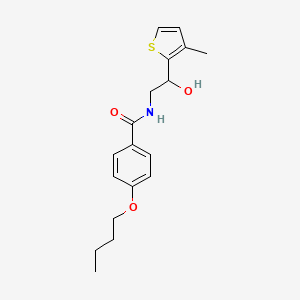

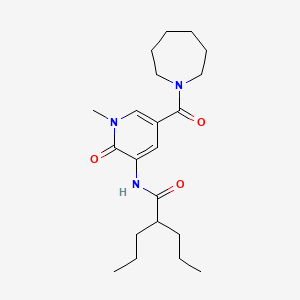

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)

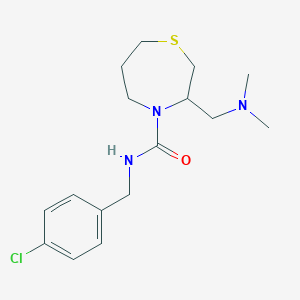

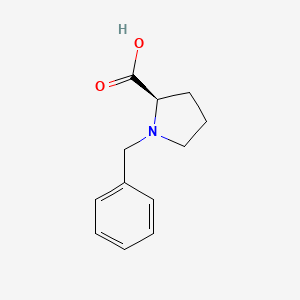

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

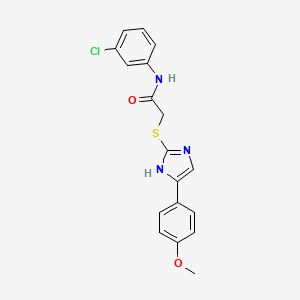

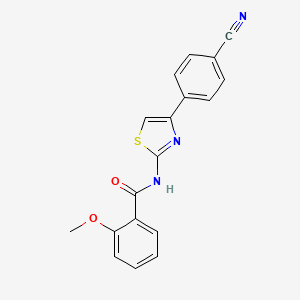

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)

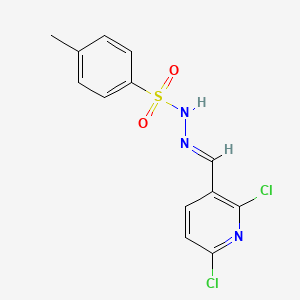

![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)